molecular formula C8H8D8N2O4S2 B1149260 L-Homocystine-3,3,3',3',4,4,4',4'-d8 CAS No. 182755-41-5

L-Homocystine-3,3,3',3',4,4,4',4'-d8

Cat. No.: B1149260
CAS No.: 182755-41-5
M. Wt: 276.4029342
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is a labelled version of L-Homocystine . Homocysteine is an amino acid that the body produces . It is used in the synthesis of potential antitumor agents through inhibition of L-asparagine . There is growing clinical evidence that elevated homocysteine levels are associated with an increased risk of venous and arterial thrombosis .


Molecular Structure Analysis

The molecular structure of L-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is represented by the empirical formula C8D8H8N2O4S2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 include a molecular weight of 276.40 and a form of powder .

Mechanism of Action

Homocysteine is an amino acid that the body produces. Vitamins B12, B6, and folate interact with homocysteine and create other proteins that your body needs . High homocysteine levels could indicate a vitamin deficiency, as the body needs certain nutrients to break it down .

Properties

IUPAC Name

(2S)-4-[(3-amino-3-carboxy-1-deuteriopropyl)disulfanyl]-2,3,3,4,4-pentadeuterio-2-(dideuterioamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1/i1D2,3D2,4D,5D/hD2/t4?,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-VMDTWGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CC(C(=O)O)N)SSC([2H])([2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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